molecular formula C19H17N3O3 B2749756 3-(3-(indolin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione CAS No. 896374-63-3

3-(3-(indolin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2749756
CAS No.: 896374-63-3
M. Wt: 335.363
InChI Key: BVVNEXDQMNFTML-UHFFFAOYSA-N
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Description

3-(3-(indolin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that features both indoline and quinazoline moieties

Properties

IUPAC Name

3-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-17(21-11-9-13-5-1-4-8-16(13)21)10-12-22-18(24)14-6-2-3-7-15(14)20-19(22)25/h1-8H,9-12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVNEXDQMNFTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(indolin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the indoline derivative, which is then reacted with a quinazoline precursor under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-(indolin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the quinazoline or indoline rings.

    Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while substitution reactions can introduce various functional groups into the indoline or quinazoline rings.

Scientific Research Applications

3-(3-(indolin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-(indolin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(indolin-1-yl)-3-oxopropyl)quinazoline-2,4-dione
  • 3-(3-(indolin-1-yl)-3-oxopropyl)quinazoline-4(1H,3H)-dione

Uniqueness

Compared to similar compounds, 3-(3-(indolin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity. Its combination of indoline and quinazoline moieties makes it a versatile compound for various applications in research and industry.

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